7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
- A study reported the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, evaluating their cytotoxic activities against human breast cancer and kidney cells. Molecular docking revealed good binding affinity with Bcl-2 protein, suggesting potential anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
- Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized, showing significant antibacterial and antifungal activity. This was supported by docking studies with oxidoreductase protein, indicating a correlation with experimental inhibitory potency (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
- Research on chrysin-piperazine conjugates highlighted remarkable antioxidant power and anticancer activity against cervical and ovarian cancer cell lines, with no cytotoxic nature toward human bone marrow-derived mesenchymal stem cells. The study emphasized the role of electron-withdrawing and donating groups on the piperazine core in enhancing biological activity (Patel, Mistry, Syed, Rathi, Lee, Sung, & Shinf, 2016).
Antimicrobial and Anti-inflammatory Agents
- A series of novel piperazine derivatives of flavone exhibited promising anti-inflammatory and antimicrobial activities. Some compounds showed up to 2.5-fold more potency than standard ciprofloxacin and miconazole, highlighting their potential as anti-inflammatory and antimicrobial agents (Hatnapure, Keche, Rodge, Birajdar, Tale, & Kamble, 2012).
Antiviral Applications
- The discovery and synthesis of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors were reported, showcasing significant potency improvements over previous compounds. This highlights the potential application in HIV treatment strategies (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, Tan, 1994).
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body. Without specific studies, it’s difficult to identify the exact targets of this compound .
Mode of action
The mode of action would depend on the specific targets of the compound. Piperazine derivatives often act by binding to their target receptors and modulating their activity, but the exact changes would depend on the nature of the target .
Properties
IUPAC Name |
7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-19-4-2-18(3-5-19)22-17-31-23-16-20(6-7-21(23)24(22)28)30-15-13-26-10-8-25(9-11-26)12-14-27/h2-7,16-17,27H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPVSPGTXANQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.